molecular formula C19H17F2N3O B12274567 2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Cat. No.: B12274567
M. Wt: 341.4 g/mol
InChI Key: YFISZQQDGWSXEE-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is unique due to its specific combination of difluorobenzamide and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17F2N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2,6-difluoro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide

InChI

InChI=1S/C19H17F2N3O/c1-24-12-15(11-23-24)14-7-5-13(6-8-14)9-10-22-19(25)18-16(20)3-2-4-17(18)21/h2-8,11-12H,9-10H2,1H3,(H,22,25)

InChI Key

YFISZQQDGWSXEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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